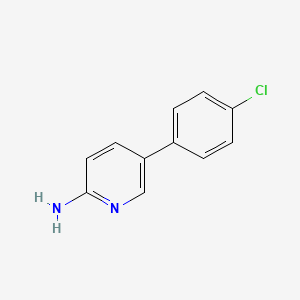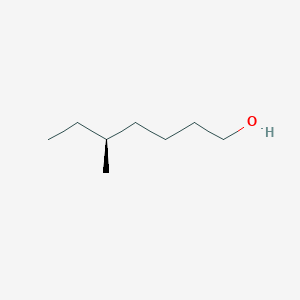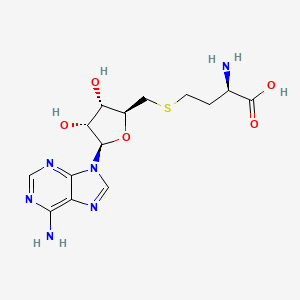
5-(4-氯苯基)吡啶-2-胺
概述
描述
“5-(4-Chlorophenyl)pyridin-2-amine” is a chemical compound with the IUPAC name 5-chloro-3-(4-chlorophenyl)-2-pyridinylamine . It has a molecular weight of 239.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-(4-Chlorophenyl)pyridin-2-amine” is 1S/C11H8Cl2N2/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H,(H2,14,15) . This indicates that the compound has a pyridine ring with a chlorophenyl group and an amine group attached to it .Physical And Chemical Properties Analysis
“5-(4-Chlorophenyl)pyridin-2-amine” is a powder that is stored at room temperature . It has a molecular weight of 239.1 .科学研究应用
合成与反应
- 吡啶衍生物,包括与5-(4-氯苯基)吡啶-2-胺相关的化合物,在化学合成中起着重要的中间体作用。例如,使用 Burkholderia sp. MAK1 的整细胞对吡啶衍生物进行氧功能化已显示出在高需求的各种羟基化吡啶的区域选择性制备方面具有潜力,这些产物作为制药产品和具有独特物理性质的聚合物的合成子(Stankevičiūtė等,2016)。
配位化学和金属配合物
- 关于配位配合物的研究,例如涉及银(I)与柔性非对称双(吡啶基)配体的配合物,突显了这些化合物的结构多样性和发光性能。这些研究对于开发具有潜在应用于传感、照明和催化的新材料至关重要(Zhang et al., 2013)。
药物化学
- 吡啶衍生物已被用于探索其抗微生物和抗癌活性,一些化合物对各种细菌和真菌菌株表现出高效性,同时对癌细胞系显示出显著的细胞毒性。这凸显了它们作为新治疗剂模板的潜力(Abdel-megeed et al., 2012)。
有机金属化学
- 有机金属配合物的合成,例如含有氨基和亚胺吡啶配体的铼(I)三羰基配合物,展示了吡啶衍生物在通过金属-配体协同作用促进CO2结合方面的应用。这一研究领域对于开发旨在碳捕集和利用的催化剂和材料至关重要(Stichauer et al., 2017)。
安全和危害
The safety information available indicates that “5-(4-Chlorophenyl)pyridin-2-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
未来方向
While specific future directions for “5-(4-Chlorophenyl)pyridin-2-amine” are not available, similar compounds such as pyrrolo[2,3-d]pyrimidines have been explored for their potential in drug design against chronic myelogenous leukemia . This suggests that “5-(4-Chlorophenyl)pyridin-2-amine” and similar compounds could have potential applications in drug discovery and development.
作用机制
Target of Action
Similar compounds such as chloropyramine, a first-generation antihistamine, have been found to target the histamine h1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, including inflammation and allergic reactions .
Mode of Action
For instance, Chloropyramine acts as a competitive reversible H1 receptor antagonist . This means it binds to the H1 receptor, blocking the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that it may influence pathways related to inflammation and allergic reactions .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may help alleviate symptoms related to inflammation and allergic reactions by blocking the action of histamine .
生化分析
Biochemical Properties
5-(4-Chlorophenyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 5-(4-Chlorophenyl)pyridin-2-amine can bind to specific receptors, altering their activity and influencing downstream biochemical processes .
Cellular Effects
The effects of 5-(4-Chlorophenyl)pyridin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . By altering these pathways, 5-(4-Chlorophenyl)pyridin-2-amine can impact cell growth, differentiation, and survival. Furthermore, it can interfere with metabolic processes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 5-(4-Chlorophenyl)pyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, 5-(4-Chlorophenyl)pyridin-2-amine can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-Chlorophenyl)pyridin-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term studies have shown that prolonged exposure to 5-(4-Chlorophenyl)pyridin-2-amine can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 5-(4-Chlorophenyl)pyridin-2-amine vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
5-(4-Chlorophenyl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of specific metabolites . Understanding these pathways is crucial for determining the pharmacokinetics and pharmacodynamics of 5-(4-Chlorophenyl)pyridin-2-amine.
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
5-(4-Chlorophenyl)pyridin-2-amine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for understanding the precise mechanisms through which the compound exerts its effects.
属性
IUPAC Name |
5-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVARCJGOURVXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531399 | |
| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84596-08-7 | |
| Record name | 5-(4-Chlorophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84596-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-chlorophenyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)





![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)




![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
